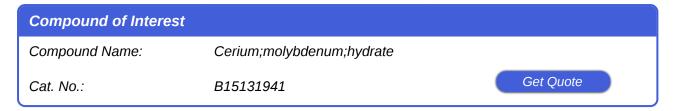


Doped vs. Undoped Cerium Molybdate Photocatalysts: A Comparative Performance Guide

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A comprehensive analysis of the enhanced photocatalytic activity of doped cerium molybdate over its undoped counterpart, supported by experimental data and detailed methodologies.

The quest for efficient and sustainable solutions to environmental remediation has propelled the development of advanced photocatalytic materials. Among these, cerium molybdate (Ce₂(MoO₄)₃) has emerged as a promising candidate due to its significant electronic conductivity, stable crystal structure, and excellent optical absorption properties.[1] Recent research has demonstrated that doping cerium molybdate with other elements can further enhance its photocatalytic performance, opening new avenues for its application in wastewater treatment and other environmental technologies. This guide provides a detailed comparison of the performance of doped and undoped cerium molybdate photocatalysts, with a focus on antimony (Sb)-doped cerium molybdate.

Performance Comparison: Doped vs. Undoped Cerium Molybdate

The introduction of dopants into the cerium molybdate crystal lattice can induce significant changes in its structural, optical, and electronic properties, leading to improved photocatalytic efficiency. A key study in this area involves the substitution of cerium with antimony (Sb) in the $Ce_2(MoO_4)_3$ structure.[2]



Property	Undoped Ce₂(MoO₄)₃	Sb-Doped Ce _{2-x} Sb _x (MoO ₄) ₃ (x=0.09)
Photocatalytic Efficiency (%)	65.1	85.8[2]
Apparent Rate Constant (k _{app} , min ⁻¹)	Not explicitly stated for undoped, but lower than doped	0.0105[2][3]
Band Gap (eV)	3.35	2.79[1][2]
Crystallite Size (nm)	40.29	29.09[2][3]

Table 1: Comparison of key performance metrics between undoped and Sb-doped cerium molybdate photocatalysts for the degradation of diclofenac potassium under UV light irradiation.[2]

The data clearly indicates that Sb-doping significantly enhances the photocatalytic activity of cerium molybdate. The degradation efficiency for diclofenac potassium increased by approximately 1.24 times with Sb-doping.[2] This improvement is attributed to several factors, including a reduction in the band gap energy, which allows for greater absorption of light, and a decrease in crystallite size, which provides a larger surface area for the photocatalytic reactions to occur.[2][3] Furthermore, doping can create defects in the crystal structure that act as trapping sites for photogenerated electrons, thereby inhibiting the recombination of electronhole pairs and increasing the quantum efficiency of the photocatalytic process.

Experimental Protocols

The synthesis and evaluation of doped and undoped cerium molybdate photocatalysts involve a series of well-defined experimental procedures.

Synthesis of Photocatalysts (Co-precipitation Method)

Undoped Cerium Molybdate (Ce2(MoO4)3):

- A homogenous solution of cerium nitrate and sodium molybdate is prepared.
- The solution is stirred continuously, leading to the formation of a precipitate.
- The precipitate is then filtered, washed multiple times with deionized water, and dried.



 Finally, the dried powder is calcined at a specific temperature to obtain the crystalline cerium molybdate.

Antimony-Doped Cerium Molybdate (Ce2-xSbx(MoO4)3):

- A stoichiometric amount of antimony nitrate is added to the homogenous solution of cerium nitrate and sodium molybdate.
- The subsequent steps of precipitation, filtration, washing, drying, and calcination are carried out in the same manner as for the undoped cerium molybdate.[2]

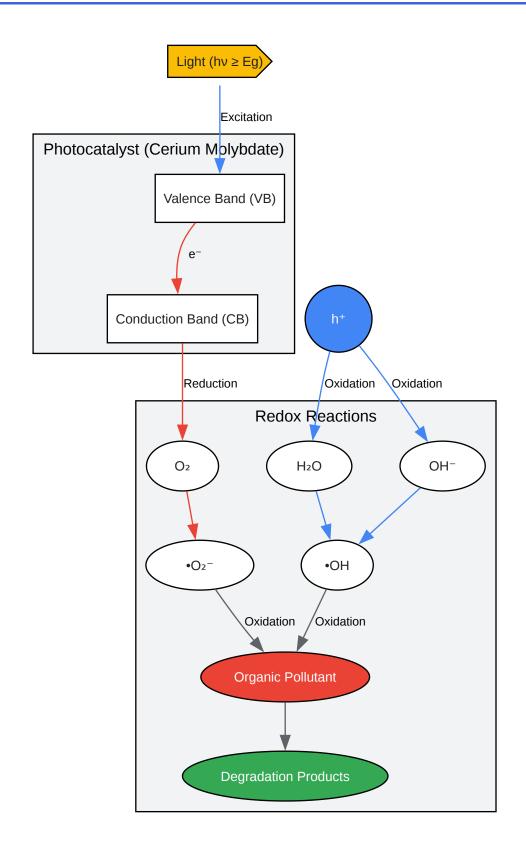
Photocatalytic Activity Evaluation

- A specific amount of the photocatalyst (e.g., 50 mg) is suspended in an aqueous solution of the target pollutant (e.g., 10 ppm of diclofenac potassium).
- The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorptiondesorption equilibrium.
- The suspension is then irradiated with a light source (e.g., UV lamp).
- Aliquots of the suspension are withdrawn at regular intervals, and the photocatalyst is separated by centrifugation.
- The concentration of the pollutant in the supernatant is analyzed using a UV-Vis spectrophotometer at its characteristic absorption wavelength.
- The degradation efficiency is calculated using the formula: Degradation (%) = $[(C_0 C_t)/C_0] \times 100$, where C_0 is the initial concentration and C_t is the concentration at time t.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

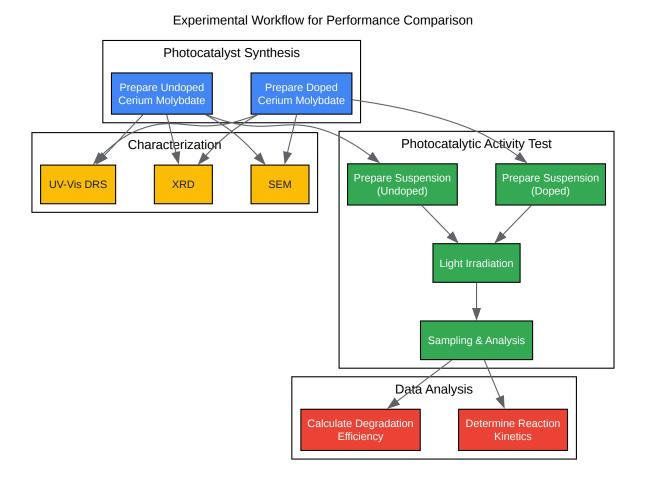




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Caption: Mechanism of photocatalysis by cerium molybdate.





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Caption: Experimental workflow for comparing photocatalysts.

Conclusion

The doping of cerium molybdate, particularly with antimony, presents a highly effective strategy for enhancing its photocatalytic performance. The resulting materials exhibit a lower band gap and smaller crystallite size, leading to significantly improved degradation of organic pollutants under light irradiation. The detailed experimental protocols and visual representations provided in this guide offer a solid foundation for researchers and scientists in the field of photocatalysis



and materials science to further explore and optimize these promising materials for environmental applications.

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